N-cyclohexyl-2-fluoro-4-methylbenzamide
Description
N-Cyclohexyl-2-fluoro-4-methylbenzamide is a benzamide derivative characterized by a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring, with a cyclohexyl group attached to the amide nitrogen. This structural configuration influences its physicochemical properties, such as lipophilicity and steric bulk, which are critical in applications ranging from medicinal chemistry to material science. The cyclohexyl moiety enhances solubility in nonpolar environments compared to aromatic substituents, while the fluorine atom may improve metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI Key |
IGFBCQJLKJORLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-cyclohexyl-2-fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclohexyl-2-fluoro-4-methylbenzamide and analogous benzamide derivatives:
Structural and Functional Analysis
- Substituent Effects: Fluorine and Methyl Groups: The 2-fluoro and 4-methyl substituents in the target compound increase electron-withdrawing effects and lipophilicity, respectively. This contrasts with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, where the 2-methoxy group enhances electron-donating properties, influencing fluorescence properties . Cyclohexyl vs.
Synthetic Routes :
- This highlights the role of electron-donating groups (e.g., OCH₃) in modulating spectroscopic behavior . Crystallography: N-Cyclohexyl-2-fluorobenzamide (lacking the 4-CH₃ group) crystallizes with distinct packing motifs compared to its methylated analog, underscoring the steric impact of the 4-CH₃ group .
Pharmacological and Industrial Relevance
- Bioactivity : Compounds like 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide () and patented triazolo-benzamides () suggest that halogenation and heterocyclic appendages enhance bioactivity. The target compound’s cyclohexyl group may offer advantages in blood-brain barrier penetration or kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
